4-Methylpyridazine-3,6-diol
CAS No.: 5754-18-7
Cat. No.: VC21334387
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5754-18-7 |
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Molecular Formula | C5H6N2O2 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione |
Standard InChI | InChI=1S/C5H6N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3,(H,6,8)(H,7,9) |
Standard InChI Key | QAVYOWFNXMHVEL-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)NNC1=O |
Canonical SMILES | CC1=CC(=O)NNC1=O |
Introduction
Chemical Identity and Properties
4-Methylpyridazine-3,6-diol belongs to the pyridazine family of heterocyclic compounds, characterized by a six-membered ring containing two adjacent nitrogen atoms. The compound's structure is defined by two hydroxyl groups at positions 3 and 6, with a methyl group at position 4, resulting in its characteristic reactivity profile and physical properties. This compound is also known by several synonyms, including 4-methylpyridazine-3,6-diol, 1,2-dihydro-4-methyl-3,6-pyridazinedione, and 4-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione .
Physical and Chemical Properties
The physical and chemical properties of 4-Methylpyridazine-3,6-diol are summarized in the following table:
Property | Value |
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Molecular Formula | C₅H₆N₂O₂ |
Molecular Weight | 126.11 g/mol |
Physical State | White to light yellow powder/crystal |
Melting Point | 284-288°C |
Boiling Point | 434.4±40.0°C at 760 mmHg |
Density | 1.226±0.06 g/cm³ (Predicted) |
Flash Point | 216.5±27.3°C |
pKa | 9.34±0.40 (Predicted) |
InChI | InChI=1S/C5H6N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3,(H,6,8)(H,7,9) |
The compound exhibits remarkable thermal stability as evidenced by its high melting point (284-288°C), making it suitable for various high-temperature applications . Its crystalline form and relatively high density contribute to its stability during storage and handling. The pKa value of approximately 9.34 indicates moderate acidity of the hydroxyl groups, influencing its reactivity in solution .
Synthesis and Production
Synthetic Routes
The synthesis of 4-Methylpyridazine-3,6-diol typically involves multiple steps and can proceed through different pathways. One significant precursor in its synthesis is maleic hydrazide, which serves as a key intermediate in the preparation process . The following synthetic routes are commonly employed:
From Citraconic Hydrazide
A common synthetic approach involves the cyclization of citraconic hydrazide, which already contains the requisite methyl group. This method allows for the direct formation of the pyridazine ring with the correctly positioned substituents .
Derivatization from 3,6-Dichloropyridazine
Another synthetic pathway involves the conversion of 3,6-dichloropyridazine derivatives through nucleophilic substitution reactions. The preparation of related compounds such as 3,6-dichloro-4-methylpyridazine follows this general approach:
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Reaction of pyridazine-3,6-diol with phosphorus oxychloride (POCl₃) under nitrogen atmosphere
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Heating the mixture at 80°C
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Workup involving concentration under vacuum
Similar methods can be adapted for the synthesis of 4-Methylpyridazine-3,6-diol with appropriate modifications to preserve or introduce the methyl group at position 4.
Production Considerations
Industrial production of 4-Methylpyridazine-3,6-diol requires careful control of reaction conditions to ensure high purity and yield. The compound should be stored in sealed, dry containers at room temperature to maintain stability . The manufacturing process may involve specialized equipment to handle the high temperatures required during synthesis and to ensure safe management of potentially hazardous reagents such as phosphorus oxychloride.
Applications in Chemical Research
Materials Science Applications
Research into pyridazine-3,6-diol derivatives has revealed interesting properties in terms of self-assembly and structural formation. Studies by Yasuhiro Mazaki have demonstrated that pyridazine-3,6-diol-annulated tetrathiafulvalene derivatives can form ordered structures through complementary hydrogen bonding . Key findings include:
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Formation of trimeric assemblies through hydrogen bonding in solution
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Development of micrometer-sized fibrous structures when water is added to the system
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Reorganization of self-assembled structures upon interaction with diamines (NH₂-R-NH₂)
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Creation of various nanostructures with potential applications in materials science
These properties highlight the potential of 4-Methylpyridazine-3,6-diol and its derivatives in nanomaterial development and supramolecular chemistry.
Precursor to Functionalized Heterocycles
4-Methylpyridazine-3,6-diol can be transformed into various functionalized heterocycles, particularly through the conversion to 3,6-dichloro-4-methylpyridazine . This intermediate allows for further functionalization through nucleophilic substitution reactions, providing access to a wide range of substituted pyridazines with applications in medicinal chemistry, agrochemicals, and materials science.
Safety Parameter | Classification |
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Hazard Code | Xn (Harmful) |
Risk Statements | R22 (Harmful if swallowed) |
R36/37/38 (Irritating to eyes, respiratory system, and skin) | |
Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
WGK Germany | 3 (Severe hazard to waters) |
Recent Research Developments
Supramolecular Chemistry Applications
Recent research has explored the potential of pyridazine-based compounds in supramolecular chemistry. A study published in 2015 investigated the use of pyridazine-3,6-diol-annulated tetrathiafulvalene derivatives in self-assembly processes, demonstrating that these compounds can form ordered structures through hydrogen bonding interactions .
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